Cas no 1261669-80-0 (6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester)

6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester is a biphenyl derivative featuring a nitro group at the 6-position and a trifluoromethyl substituent at the 2'-position of the biphenyl scaffold. The ethyl ester moiety enhances solubility in organic solvents, facilitating its use in synthetic applications. This compound is particularly valuable as an intermediate in pharmaceutical and agrochemical research, where the nitro and trifluoromethyl groups contribute to its reactivity and potential bioactivity. Its well-defined structure makes it suitable for further functionalization, enabling the development of more complex molecules. The compound is typically characterized by high purity and stability under standard storage conditions.
6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester structure
1261669-80-0 structure
Product name:6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester
CAS No:1261669-80-0
MF:C16H12F3NO4
MW:339.265995025635
CID:4999345

6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester
    • Inchi: 1S/C16H12F3NO4/c1-2-24-15(21)11-7-5-9-13(20(22)23)14(11)10-6-3-4-8-12(10)16(17,18)19/h3-9H,2H2,1H3
    • InChI Key: KLRCZHUBOWTOIJ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1C(=CC=CC=1C(=O)OCC)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 463
  • XLogP3: 4.5
  • Topological Polar Surface Area: 72.1

6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011001064-250mg
6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester
1261669-80-0 97%
250mg
$470.40 2023-09-03
Alichem
A011001064-500mg
6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester
1261669-80-0 97%
500mg
$806.85 2023-09-03
Alichem
A011001064-1g
6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester
1261669-80-0 97%
1g
$1460.20 2023-09-03

6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester Related Literature

Additional information on 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester

6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester (CAS No. 1261669-80-0): A Comprehensive Overview

6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester (CAS No. 1261669-80-0) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, including pharmaceuticals, agrochemicals, and advanced materials.

The molecular formula of 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester is C17H13F34, with a molecular weight of approximately 354.3 g/mol. The compound features a biphenyl core with a nitro group and a trifluoromethyl group substituent on one ring, and an ethyl ester group on the other. This combination of functional groups imparts distinct chemical and physical properties to the molecule.

In recent years, the study of 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester has been driven by its potential applications in drug discovery and development. The nitro group is known for its electron-withdrawing properties, which can influence the electronic structure and reactivity of the molecule. The trifluoromethyl group, on the other hand, enhances lipophilicity and metabolic stability, making it an attractive moiety in drug design.

Research has shown that 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester exhibits promising biological activities. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. One notable application is in the inhibition of kinases, which are key targets in cancer therapy. The compound's ability to selectively target these enzymes without affecting other cellular processes makes it a valuable lead compound for further optimization.

Beyond its pharmaceutical applications, 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester has also been explored in the field of materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitro and trifluoromethyl groups can influence the energy levels and charge transport properties of the material, thereby enhancing device performance.

The synthesis of 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the biphenyl core with the desired substituents and then introduce the nitro and trifluoromethyl groups through selective functionalization reactions. The final step involves esterification to form the ethyl ester derivative.

The characterization of 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester is crucial for understanding its properties and potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to confirm the structure and purity of the compound. These methods provide detailed insights into the molecular conformation and electronic structure, which are essential for rational design and optimization.

In conclusion, 6-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid ethyl ester (CAS No. 1261669-80-0) is a versatile compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique combination of functional groups endows it with valuable chemical and physical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play a significant role in advancing various scientific fields.

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